3-(Chlorodimethylsilyl)propyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

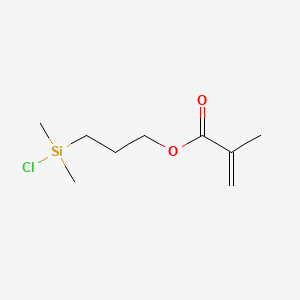

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQXCDUCLYWRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884655 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24636-31-5 | |

| Record name | (Methacryloxypropyl)dimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24636-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorodimethylsilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of 3-(Chlorodimethylsilyl)propyl Methacrylate: A Guide for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality and Purpose

3-(Chlorodimethylsilyl)propyl methacrylate (CAS No. 24636-31-5) is a bifunctional organosilane that holds a unique position in materials science and surface chemistry.[1][2] Its molecular architecture is a study in controlled reactivity, featuring a polymerizable methacrylate group at one end and a hydrolytically sensitive chlorodimethylsilyl group at the other.[3] This dual nature allows it to act as a molecular bridge, covalently bonding inorganic substrates (like glass, silica, and metal oxides) to organic polymer matrices.[3][4] This capability is harnessed in the development of advanced composites, high-performance adhesives and sealants, protective coatings, and for the surface modification of biomedical devices.[3] This guide provides a comprehensive overview of its synthesis via hydrosilylation, rigorous purification methods, and the critical safety protocols required for its handling, grounded in established scientific principles.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its successful synthesis, handling, and application.

| Property | Value | Source(s) |

| CAS Number | 24636-31-5 | [1][3][5] |

| Molecular Formula | C₉H₁₇ClO₂Si | [1][3][6] |

| Molecular Weight | 220.77 g/mol | [1][3][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | ~1.012 g/mL at 20 °C | [5] |

| Boiling Point | 82 °C at 2 mmHg; 261.3 °C at 760 mmHg | [3] |

| Refractive Index | n20/D ~1.451 | [5] |

| Flash Point | 85 °C (185 °F) - closed cup | [5] |

Core Synthesis: Platinum-Catalyzed Hydrosilylation

The most prevalent and efficient method for synthesizing this compound is the hydrosilylation of allyl methacrylate with chlorodimethylsilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl group.[7]

The reaction is catalyzed by a transition metal complex, most commonly a platinum(0) catalyst such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) or Speier's catalyst (chloroplatinic acid).[7][8] The catalyst facilitates the reaction at moderate temperatures with high efficiency. However, the selectivity of the reaction is paramount; the desired product is the γ-isomer resulting from the anti-Markovnikov addition of the silyl group to the terminal carbon of the allyl double bond. While platinum catalysts are widely used, newer rhodium-based catalysts have shown promise in achieving even higher selectivity for analogous reactions.[9][10][11]

A critical challenge during synthesis is the inherent reactivity of the methacrylate group, which can undergo premature radical polymerization at elevated temperatures.[7] To prevent this, a radical inhibitor, such as butylated hydroxytoluene (BHT), is essential and must be added to the reaction mixture.[3][5][7]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling: A Mandate for Caution

Chlorosilanes as a class of compounds demand rigorous safety protocols. Their handling requires a thorough understanding of the associated hazards.

-

Extreme Moisture Sensitivity: this compound and its precursor, chlorodimethylsilane, react violently with water, moisture, and protic solvents.[12] This hydrolysis reaction releases corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe burns to the skin, eyes, and respiratory tract.[13][12] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and properly dried glassware.

-

Corrosivity: The compound itself, and especially the HCl byproduct of hydrolysis, is highly corrosive.[3] It can cause severe skin burns and eye damage upon contact.[5][14]

-

Flammability: While the product has a relatively high flash point, many precursor chlorosilanes are flammable.[15][16] Keep away from ignition sources and use non-sparking tools.[15][16]

-

Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data).

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are essential.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron.

-

Respiratory Protection: All work must be performed in a certified chemical fume hood.[16] In case of ventilation failure or spills, a respirator with an appropriate acid gas/organic vapor cartridge is necessary.[15]

-

-

Spill & Waste Management: Spills should be neutralized with a dry material like sodium bicarbonate before being carefully collected. Do not use water to extinguish chlorosilane fires, as this will exacerbate the situation by generating HCl gas.[13][12] Use dry chemical or CO₂ extinguishers.[12] All waste must be treated as hazardous and disposed of according to institutional and local regulations.

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrosilylation

This protocol describes a representative batch synthesis. All glassware must be oven- or flame-dried and assembled under an inert atmosphere.

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser topped with a nitrogen/argon inlet, and a thermometer.

-

Reagent Charging:

-

To the flask, add allyl methacrylate (1.0 eq.) and a suitable amount of inhibitor (e.g., 500-1000 ppm BHT relative to the final product weight).[7]

-

Begin stirring and heat the flask to the target reaction temperature (typically 70-90°C).

-

Add the platinum catalyst (e.g., Karstedt's catalyst, typically 10-20 ppm Pt relative to the allyl methacrylate) to the flask.[7]

-

-

Reactant Addition:

-

Charge the dropping funnel with chlorodimethylsilane (1.05-1.1 eq.). A slight excess of the silane is often used to ensure complete conversion of the allyl methacrylate.

-

Add the chlorodimethylsilane dropwise to the stirred, heated reaction mixture over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a stable internal temperature.

-

-

Reaction & Monitoring:

-

After the addition is complete, maintain the reaction mixture at the target temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

The reaction progress can be monitored by taking small, quenched aliquots and analyzing them via Gas Chromatography (GC) or by FT-IR spectroscopy, looking for the disappearance of the Si-H stretch (~2100-2200 cm⁻¹).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature. The resulting pale-yellow liquid is the crude product.

-

Protocol 2: Purification by Vacuum Distillation

Purification is critical to remove the catalyst, unreacted starting materials, inhibitor, and any side products. Vacuum distillation is the preferred method for this thermally sensitive compound.[7]

-

Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Include a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed and connected to a vacuum pump with a cold trap.

-

Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask. It is advisable to add a small amount of fresh inhibitor (e.g., BHT) to the distillation pot to prevent polymerization during heating.

-

Distillation Process:

-

Slowly and carefully apply vacuum to the system.

-

Begin heating the distillation flask gently using a heating mantle.

-

Collect and discard any low-boiling fractions, which may include excess chlorodimethylsilane.

-

Collect the main product fraction at the appropriate temperature and pressure (e.g., ~82 °C at 2 mmHg).

-

The purified product should be a colorless, clear liquid.

-

-

Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated, dry location to maintain its stability.[6]

Purification and Characterization Workflow

Caption: Post-synthesis purification and characterization workflow.

Characterization and Quality Control

To confirm the identity and purity of the final product, several analytical techniques are employed:

-

Gas Chromatography (GC): Provides a quantitative measure of purity. Commercial grades are often available at ≥85% or ≥90% purity.[5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups. Expect to see characteristic peaks for the methacrylate C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), and Si-Cl stretch (~470-550 cm⁻¹). The absence of a strong Si-H peak (~2150 cm⁻¹) indicates complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides unambiguous structural confirmation. ¹H NMR will show characteristic signals for the vinyl, methyl, and propyl chain protons.

By adhering to these detailed protocols and safety measures, researchers can confidently synthesize and purify high-quality this compound for use in a wide array of advanced material applications.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC).

- Chlorosilane Safety Guide. (n.d.). Scribd.

- 3-(Dimethylchlorosilyl)propyl methacrylate | C9H17ClO2Si | CID 2759527 - PubChem. (n.d.). National Center for Biotechnology Information.

- Silane Coupling Agents. (n.d.). theNanoHoldings.

- This compound - Orgasynth. (n.d.). Orgasynth.

- This compound | C9H17ClO2Si | CID 91207 - PubChem. (n.d.). National Center for Biotechnology Information.

- Silane Coupling Agents. (n.d.). Gelest, Inc.

- Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2875.

- Silane Coupling Agents Modified Silica and Graphene Oxide Materials for Determination of Sulfamerazine and Sulfameter in Milk by HPLC | Request PDF. (2025, August 6). ResearchGate.

- Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate.

- Ainsworth, P. A., & Little, G. (2016). Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor (Patent No. WO2016005757A1). Google Patents.

- Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. (2025, August 6). ResearchGate.

- Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). (2015, February 21). ResearchGate.

- Nishiyama, N., Shick, R. A., & Ishida, H. (1991). Adsorption behavior of a silane coupling agent on colloidal silica studied by gel permeation chromatography. Journal of Colloid and Interface Science, 143(1), 146-155.

- 3-(Trimethoxysilyl)propyl methacrylate - SIELC Technologies. (2018, February 16). SIELC.

- Selective hydrosilylation of allyl chloride with trichlorosilane - CiNii Research. (n.d.). CiNii.

- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2024, September 29). MDPI.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H17ClO2Si | CID 91207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (24636-31-5) for sale [vulcanchem.com]

- 4. thenanoholdings.com [thenanoholdings.com]

- 5. 甲基丙烯酰基丙基二甲基氯硅烷 technical, ≥85% (GC), (contains BHT as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]

- 8. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective hydrosilylation of allyl chloride with trichlorosilane | CiNii Research [cir.nii.ac.jp]

- 12. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. globalsilicones.org [globalsilicones.org]

- 14. This compound | 24636-31-5 | TCI Deutschland GmbH [tcichemicals.com]

- 15. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(Chlorodimethylsilyl)propyl Methacrylate

This guide provides a comprehensive technical overview of 3-(Chlorodimethylsilyl)propyl methacrylate, designed for researchers, scientists, and professionals in drug development and material science. It delves into the core mechanisms that underpin its versatile applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Dual-Functionality of a Unique Silane Coupling Agent

This compound (CAS No. 24636-31-5) is a bifunctional organosilane that possesses both a reactive chlorosilane group and a polymerizable methacrylate group.[1][2] This unique molecular architecture allows it to act as a molecular bridge between inorganic substrates and organic polymer matrices, making it an invaluable tool in a wide array of applications, including as a coupling agent, adhesion promoter, surface modifier, and a monomer in polymer synthesis.[1][3][4][5] Its utility spans across industries such as microelectronics, biomedical devices, composite materials, and protective coatings.[1]

This guide will elucidate the distinct mechanisms of its two functional moieties, providing a foundational understanding for its application in advanced material development.

Core Mechanism of Action: A Tale of Two Reactive Ends

The remarkable versatility of this compound stems from the orthogonal reactivity of its chlorodimethylsilyl and methacrylate functional groups.[1] This dual functionality allows for a two-stage reaction process: first, the covalent bonding of the silane to a substrate, and second, the polymerization of the methacrylate group to form a polymer layer or integrate into a polymer matrix.

The Chlorodimethylsilyl Group: Anchoring to Surfaces

The chlorodimethylsilyl group is the anchor of the molecule. Chlorosilanes are highly reactive towards nucleophiles, particularly the hydroxyl (-OH) groups present on the surfaces of many inorganic materials like glass, silica, and metal oxides.[1][6] The reaction proceeds via a nucleophilic substitution, where the hydroxyl group attacks the silicon atom, leading to the displacement of the chlorine atom and the formation of a stable, covalent Si-O bond. This process is often referred to as silanization.[1][7][8]

The reaction with atmospheric moisture or water leads to the hydrolysis of the chlorosilane into a silanol (Si-OH), which can then condense with surface hydroxyl groups or with other silanol groups to form a polysiloxane network at the interface.[6] This robust covalent linkage is the foundation for the significant improvements in adhesion and durability observed when this silane is used.[1]

The Methacrylate Group: Building the Polymer Matrix

The methacrylate group is the polymerizable end of the molecule.[1] It can undergo free-radical polymerization, a common method for synthesizing a wide range of polymers.[9][10] This polymerization can be initiated by thermal initiators, photoinitiators, or other methods that generate free radicals.[10][11]

Once the silane is anchored to a surface, the methacrylate groups are exposed and available for subsequent polymerization. This allows for the "grafting from" approach, where a polymer chain is grown directly from the surface, creating a dense and covalently bound polymer brush.[12][13] Alternatively, the methacrylate group can co-polymerize with other monomers in a bulk polymer matrix, effectively coupling the inorganic filler (to which the silane is attached) with the organic polymer.[1] The presence of the methyl group on the alpha-carbon of the methacrylate moiety results in the formation of more stable tertiary radicals during polymerization, which can influence the reaction kinetics compared to acrylates.[9]

Experimental Protocols: Harnessing the Dual Functionality

The following protocols provide a framework for utilizing this compound in common applications. These are intended as a starting point and may require optimization based on the specific substrate and polymer system.

Protocol 1: Surface Modification of Glass Substrates

This protocol details the steps for creating a methacrylate-functionalized glass surface, which can then be used for subsequent polymer grafting or as a reactive surface for other applications.

Objective: To covalently bond this compound to a glass surface.

Materials:

-

Glass slides or coverslips

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Anhydrous toluene

-

This compound

-

Nitrogen or argon gas

-

Oven

Methodology:

-

Surface Cleaning and Activation:

-

Immerse the glass slides in Piranha solution for 30 minutes to an hour to remove organic residues and generate surface hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water and dry them in an oven at 110°C for at least one hour.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere to prevent premature hydrolysis of the chlorosilane.

-

Immerse the dried and cooled glass slides in the silane solution for 2-4 hours at room temperature.

-

After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane.

-

-

Curing:

-

Cure the silanized slides in an oven at 110°C for 30-60 minutes to promote the formation of stable covalent bonds.

-

Store the functionalized slides in a desiccator until further use.

-

Protocol 2: Polymer Grafting from a Functionalized Surface via ATRP

This protocol outlines the "grafting from" approach using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, to grow polymer brushes from a methacrylate-functionalized surface.

Objective: To synthesize a well-defined polymer brush on a methacrylate-functionalized substrate.

Materials:

-

Methacrylate-functionalized substrate (from Protocol 1)

-

Monomer (e.g., Methyl Methacrylate)

-

ATRP Initiator (e.g., Ethyl α-bromoisobutyrate - for solution ATRP analogy, surface initiator is already present)

-

Catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., PMDETA)

-

Anhydrous solvent (e.g., Anisole)

-

Schlenk flask and line

Methodology:

-

Preparation of the Polymerization Solution:

-

In a Schlenk flask, add the desired amount of monomer and solvent.

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

-

Initiation of Polymerization:

-

To a separate Schlenk flask containing the methacrylate-functionalized substrate, add the catalyst (Cu(I)Br) and ligand (PMDETA) under an inert atmosphere.

-

Transfer the deoxygenated monomer solution to the flask containing the substrate and catalyst/ligand via a cannula.

-

Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 60-90°C) to initiate the polymerization.

-

-

Polymerization and Termination:

-

Allow the polymerization to proceed for the desired time to achieve the target polymer chain length.

-

Terminate the polymerization by exposing the solution to air, which oxidizes the Cu(I) catalyst.

-

Remove the substrate and rinse thoroughly with a good solvent for the polymer (e.g., THF, Toluene) to remove any physisorbed polymer.

-

Quantitative Data Summary

The following table summarizes key properties of this compound.

| Property | Value | Reference |

| CAS Number | 24636-31-5 | [1][2][4] |

| Molecular Formula | C₉H₁₇ClO₂Si | [1][2][4] |

| Molecular Weight | 220.77 g/mol | [1][2][4] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 261.3 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 111.8 ± 22.6 °C | [1] |

Conclusion and Future Outlook

This compound is a powerful and versatile molecule whose dual-functionality provides a robust platform for advanced materials design. The ability to first anchor to an inorganic surface and then initiate polymerization from that surface opens up a vast design space for creating hybrid materials with tailored properties. Understanding the distinct mechanisms of its chlorosilyl and methacrylate groups is paramount to its effective application. Future research will likely focus on expanding the range of monomers that can be grafted from surfaces functionalized with this silane, leading to novel materials for applications in areas such as targeted drug delivery, advanced sensors, and next-generation composite materials.

References

- This compound - 24636-31-5 - Vulcanchem. (n.d.).

- Why do acrylates polymerize faster than methacrylates? (2015, November 2). ResearchGate.

- This compound. (n.d.). Orgasynth.

- Cas 1066-35-9,Chlorodimethylsilane. (n.d.). LookChem.

- Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. (n.d.). ScienceDirect.

- 3-(Dimethylchlorosilyl)propyl methacrylate. (n.d.). PubChem.

- Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates. (n.d.). PMC - NIH.

- Methacrylates. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.

- Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023, February 13). MDPI.

- 3-Methacryloxypropyldimethylchlorosilane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.

- Photocatalyzed surface modification of poly(dimethylsiloxane) with polysaccharides and assay of their protein adsorption and cytocompatibility. (2010, August 1). PubMed.

- Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. (2020, October 16). MDPI.

- Polymer Grafting and its chemical reactions. (n.d.). Frontiers.

- A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. (2023, October 24). PubMed.

- Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. (n.d.). AVESİS.

- This compound. (n.d.). PubChem - NIH.

- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2024, September 29). MDPI.

- Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites. (2025, August 7). ResearchGate.

- Polypropylene Graft Poly(methyl methacrylate) Graft Poly(N-vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery. (n.d.). NIH.

- Grafting Poly(Methyl Methacrylate) (PMMA) from Cork via Atom Transfer Radical Polymerization (ATRP) towards Higher Quality of Three-Dimensional (3D) Printed PMMA/Cork-g-PMMA Materials. (n.d.). MDPI.

- Graft copolymerization studies. III. Methyl methacrylate onto polypropylene and polyethylene terephthalate. (2025, August 6). ResearchGate.

Sources

- 1. This compound (24636-31-5) for sale [vulcanchem.com]

- 2. 3-(Dimethylchlorosilyl)propyl methacrylate | C9H17ClO2Si | CID 2759527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Methacryloxypropyldimethylchlorosilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. Cas 1066-35-9,Chlorodimethylsilane | lookchem [lookchem.com]

- 7. Photocatalyzed surface modification of poly(dimethylsiloxane) with polysaccharides and assay of their protein adsorption and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]

- 13. Polypropylene Graft Poly(methyl methacrylate) Graft Poly(N-vinylimidazole) as a Smart Material for pH-Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Functionality of 3-(Chlorodimethylsilyl)propyl methacrylate: A Bridge Between Inorganic Surfaces and Organic Polymers

An In-depth Technical Guide to 3-(Chlorodimethylsilyl)propyl Methacrylate: A Bifunctional Silane for Advanced Material Synthesis and Surface Engineering

This guide provides a comprehensive technical overview of 3-(Chlorodimethylsilyl)propyl methacrylate (CAS No. 24636-31-5), a versatile bifunctional molecule pivotal in the fields of polymer chemistry, materials science, and drug delivery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and key applications, emphasizing the scientific principles that underpin its utility.

Introduction: The Dual-Functionality Advantage

This compound is a unique organosilane that marries the reactivity of a methacrylate group with the surface-anchoring capability of a chlorodimethylsilyl moiety. This dual nature allows it to act as a crucial bridge between inorganic and organic materials, enabling the creation of hybrid materials with tailored properties. The methacrylate group provides a polymerizable center, amenable to conventional free-radical polymerization techniques, allowing it to be incorporated into a wide array of polymer backbones. Simultaneously, the chlorodimethylsilyl group offers a highly reactive site for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides. This powerful combination makes it an invaluable tool for surface modification, adhesion promotion, and the synthesis of advanced composite materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 24636-31-5 | [1] |

| Molecular Formula | C₉H₁₇ClO₂Si | [1] |

| Molecular Weight | 220.77 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.012 g/mL at 20 °C | |

| Boiling Point | 261.3 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 85 °C (closed cup) | |

| Refractive Index (n20/D) | 1.451 | |

| Purity | Typically ≥85% (GC) | |

| Synonyms | Methacrylic Acid 3-(Chlorodimethylsilyl)propyl Ester |

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of this compound is typically achieved through the hydrosilylation of allyl methacrylate with chlorodimethylsilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group, catalyzed by a platinum-based catalyst such as Karstedt's catalyst. This method offers high selectivity and yield.[2]

Caption: Generalized synthesis of this compound via hydrosilylation.

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its ability to form a stable bridge between an inorganic substrate and an organic polymer matrix. This process occurs in two distinct steps:

-

Reaction with the Inorganic Substrate: The chlorodimethylsilyl group is highly reactive towards surface hydroxyl (-OH) groups present on inorganic materials like silica and metal oxides. The reaction proceeds via the hydrolysis of the Si-Cl bond with trace surface moisture to form a silanol (Si-OH) intermediate, which then undergoes a condensation reaction with the substrate's hydroxyl groups, forming a stable covalent Si-O-Substrate bond and releasing hydrochloric acid (HCl) as a byproduct.[3] The higher reactivity of the chlorosilane compared to alkoxysilanes (e.g., trimethoxysilyl) often leads to faster surface modification under milder conditions.[4]

-

Interaction with the Organic Matrix: The methacrylate group at the other end of the molecule is available to copolymerize with a variety of organic monomers (e.g., acrylates, styrenes) or to be grafted onto an existing polymer chain through free-radical polymerization. This creates a strong covalent link between the inorganic surface and the organic polymer matrix.

Caption: Mechanism of action as a coupling agent.

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a valuable component in a multitude of applications.

Adhesion Promotion

As an adhesion promoter, it enhances the bonding between dissimilar materials, such as coatings and their substrates.[1] It can be applied as a primer to the substrate or incorporated directly into the adhesive formulation.[5]

Protocol for Use as a Primer:

-

Surface Preparation: Thoroughly clean the substrate to remove any organic contaminants and ensure the presence of surface hydroxyl groups. For metals, this may involve an acid etch, while for glass, a piranha solution treatment followed by thorough rinsing with deionized water is effective.

-

Primer Solution Preparation: Prepare a dilute solution (e.g., 1-5% by weight) of this compound in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Application: Apply a thin, uniform layer of the primer solution to the clean, dry substrate by dipping, spraying, or wiping.[5]

-

Drying/Curing: Allow the solvent to evaporate completely. A mild heat treatment (e.g., 80-110 °C) can facilitate the covalent bond formation between the silane and the substrate.

-

Coating Application: Apply the desired organic coating or adhesive to the primed surface.

Composite Materials

In composite materials, it acts as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica nanoparticles) and a polymer matrix, leading to enhanced mechanical properties.[1]

Surface Modification of Nanoparticles

The functionalization of nanoparticles with this compound provides a reactive surface for further chemical modifications or for improving their dispersibility in polymer matrices.

Protocol for Surface Modification of Silica Nanoparticles:

-

Nanoparticle Preparation: Synthesize or procure silica nanoparticles. Ensure they are well-dispersed in a suitable solvent and have been activated to possess a high density of surface hydroxyl groups (e.g., by acid treatment).

-

Reaction Setup: In a moisture-free environment (e.g., under a nitrogen or argon atmosphere), disperse the activated silica nanoparticles in an anhydrous solvent like toluene.

-

Silanization: Add this compound to the nanoparticle dispersion. The amount will depend on the desired grafting density. The reaction can be carried out at room temperature or with gentle heating (e.g., 50-70 °C) for several hours with constant stirring.

-

Washing: After the reaction, centrifuge the nanoparticles and wash them multiple times with the reaction solvent to remove any unreacted silane.

-

Drying: Dry the functionalized nanoparticles under vacuum to remove the solvent completely.

-

Characterization: Confirm the successful surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the methacrylate carbonyl stretch, and thermogravimetric analysis (TGA) to quantify the amount of grafted organic material.

Polymer Synthesis

This compound can be used as a comonomer in free-radical polymerization to synthesize polymers with reactive pendant silyl groups. These silyl groups can then be used for crosslinking or for grafting the polymer onto surfaces.

General Protocol for Free-Radical Polymerization:

-

Monomer and Initiator Preparation: Prepare a solution of the desired comonomers, including this compound, in a suitable solvent. Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6]

-

Polymerization: De-gas the solution to remove oxygen, which can inhibit the polymerization. Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and allow the polymerization to proceed for the desired time.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: Wash the precipitated polymer to remove unreacted monomers and initiator residues. Dry the purified polymer under vacuum.

Caption: Workflow for free-radical polymerization using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. It is a combustible liquid. Contact with moisture will produce hydrochloric acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. It is often supplied with a stabilizer like butylated hydroxytoluene (BHT) to prevent premature polymerization.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and reactive molecule that serves as a critical building block in advanced materials synthesis. Its ability to covalently link inorganic and organic materials opens up a vast design space for creating materials with enhanced properties. A thorough understanding of its chemistry, including its synthesis, mechanism of action, and handling requirements, is paramount for its successful application in research and development. This guide provides a foundational understanding to enable scientists and researchers to effectively harness the potential of this powerful bifunctional silane.

References

- Adhesion promoter Application guide - KADEX Aero Supply.

- Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Publishing.

- Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology - Research India Publications.

- Safe Operating Procedure (SOP) for 3-(Trimethoxysilyl) propyl methacrylate Abdollah Pil-Ali.

- Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. - ResearchGate.

- Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA.

- Surface grafting of glycidyl methacrylate on silica gel and polyethylene beads - PubMed.

- JP2016539670A - Non self-adhesive coating - Google Patents.

- Process for the production of methyl methacrylate - Justia Patents.

Sources

3-(Chlorodimethylsilyl)propyl methacrylate safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 3-(Chlorodimethylsilyl)propyl Methacrylate

For the modern researcher, chemist, and materials scientist, this compound is a powerful bifunctional molecule, indispensable in surface modification, polymer synthesis, and the development of advanced composite materials.[1] Its unique structure, combining a reactive chlorosilane for inorganic surface bonding and a polymerizable methacrylate group, offers a versatile platform for innovation.[1] However, this same reactivity necessitates a comprehensive understanding and rigorous adherence to safety protocols to mitigate the significant hazards it presents.

This guide provides a detailed examination of the safety profile and handling requirements for this compound, moving beyond a simple recitation of safety data sheet (SDS) points to explain the chemical principles that underpin these crucial precautions. Our aim is to empower researchers with the knowledge to not only handle this compound safely but to understand the causality behind each procedural step, fostering a culture of intrinsic safety in the laboratory.

The Chemical Profile and Inherent Hazards

This compound (CAS No: 24636-31-5) is a liquid with the molecular formula C₉H₁₇ClO₂Si.[1] Its hazard profile is dominated by its corrosivity and reactivity, particularly with water.[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Combustible Liquid | Category 4 | H227: Combustible liquid |

Data sourced from TCI Chemicals and Sigma-Aldrich SDS.[2]

The core danger of this molecule stems from the chlorosilyl group. This functional group is highly susceptible to hydrolysis. Upon contact with water or moisture, it readily decomposes, liberating hydrogen chloride (HCl) gas.[2] This reaction is the root cause of its severe corrosive properties. The generated HCl is a strong acid that can cause immediate and severe chemical burns to skin and eyes and is corrosive to many metals.

Caption: Hydrolysis reaction releasing corrosive HCl.

Furthermore, the methacrylate portion of the molecule can undergo spontaneous and potentially violent polymerization if not properly inhibited.[2] Commercial preparations are typically stabilized with butylated hydroxytoluene (BHT) to prevent this.[1] However, this stability can be compromised by heat, light, or contact with polymerization initiators like peroxides.[2]

Comprehensive Risk Assessment and Control

A thorough risk assessment is paramount before any work with this compound begins. The following workflow illustrates a self-validating system for risk mitigation.

Caption: A logical workflow for risk assessment and control.

Engineering Controls: The First Line of Defense

Due to the compound's reactivity with moisture and the release of corrosive vapors, all handling must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains vapors and provides a controlled environment. Additionally, a safety shower and eyewash station must be immediately accessible.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

Proper PPE is critical to prevent contact and exposure.[5] The selection of PPE should be deliberate and based on the specific hazards of the compound.

-

Eye and Face Protection : Due to the severe eye damage risk (H318), standard safety glasses are insufficient.[2][6] Chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes and vapors.[4]

-

Skin Protection : A chemically resistant lab coat or apron should be worn.[5] Gloves must be selected carefully for their resistance to both the compound and potential decomposition products like HCl. Nitrile gloves may offer splash protection for short-term use, but for extended handling or in case of immersion, heavier-duty gloves such as butyl or Viton should be considered. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your skin.[3]

-

Respiratory Protection : If there is any risk of exposure outside of a functioning fume hood, a full-face respirator with an appropriate combination cartridge (e.g., ABEK type, effective against organic vapors and acid gases) must be used.[3]

Step-by-Step Handling and Storage Protocols

Adherence to standardized procedures is essential for minimizing risk.

Protocol for Safe Handling and Dispensing

-

Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure a designated, labeled waste container is ready for contaminated materials.

-

PPE Donning : Put on all required PPE as described in section 2.2.

-

Inert Atmosphere : As the compound is moisture-sensitive, it is best handled under an inert atmosphere (e.g., nitrogen or argon) if the procedure allows.[3] This prevents degradation of the material and the formation of HCl.

-

Dispensing : When opening the container, do so slowly to release any potential pressure buildup.[2] Use only compatible tools (e.g., glass or PTFE) for transferring the liquid. Avoid using metal spatulas or needles that can be corroded by HCl.

-

Post-Handling : Tightly reseal the container, preferably with parafilm around the cap for extra protection against moisture ingress.[4] Clean any reusable equipment immediately.

-

Decontamination : Wipe down the work surface in the fume hood. Dispose of all contaminated disposables (e.g., wipes, gloves) in the designated hazardous waste container.[4]

-

PPE Doffing : Remove PPE carefully, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory for this compound:

-

Temperature : Store in a refrigerator, typically between 0-10°C, to inhibit polymerization.

-

Atmosphere : Keep the container tightly closed and protected from moisture.[2][3] Storing under an inert gas is recommended.[2]

-

Container : Keep in the original, corrosion-resistant container.

-

Location : Store in a well-ventilated, designated area for corrosive and reactive chemicals, away from incompatible materials such as bases, oxidizing agents, and water.[2] The storage area should be locked.[2]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | Action | Causality/Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or physician immediately.[2] | To remove the individual from the source of corrosive vapors and provide respiratory support. Immediate medical attention is vital. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] Seek immediate medical attention. | Water dilutes and washes away the chemical. Rapid and prolonged flushing is necessary to mitigate the severe chemical burn caused by the compound and its hydrolysis product, HCl. |

| Eye Contact | Immediately and continuously rinse the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Call a poison center or physician immediately. | The chemical can cause irreversible eye damage. Immediate and thorough irrigation is the most critical step to prevent permanent injury. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[2] | Inducing vomiting can cause further damage to the esophagus. The goal is to dilute the chemical in the stomach and get professional medical help at once. |

Protocol synthesized from multiple safety data sheets.[2]

Accidental Release Measures

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, but do not direct fans at the spill, which could increase the rate of vaporization.

-

Contain : Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

-

Neutralize (with caution) : For small spills, once absorbed, the material can be cautiously neutralized with a weak base like sodium bicarbonate before collection. This should only be done by trained personnel.

-

Collect : Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[6]

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Applications in Research and Development

Understanding the applications of this compound provides context for its handling. Its dual functionality makes it a valuable silane coupling agent.[1]

-

Adhesion Promoter : It creates strong covalent bonds between inorganic substrates (like glass and metals) and organic polymer matrices, enhancing the durability of adhesives and sealants.[1]

-

Surface Modification : Researchers use it to permanently graft a polymerizable methacrylate layer onto surfaces, which is crucial in microelectronics and for improving the biocompatibility of medical devices.[1]

-

Composite Materials : It acts as a bridge between inorganic fillers and polymer matrices, significantly improving the mechanical and thermal properties of high-performance composites.[1]

Conclusion

This compound is a reagent that offers significant capabilities for materials science and drug development professionals. However, its utility is matched by its hazardous nature. A safety-first mindset, grounded in a deep understanding of its chemical reactivity, is not just a regulatory requirement but a scientific necessity. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling and emergency protocols, researchers can harness the power of this molecule while ensuring the safety of themselves and their colleagues.

References

- hubergroup. (2022). Safety data sheet.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 3-(Dimethylchlorosilyl)propyl methacrylate. PubChem Compound Database.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trimethoxysilyl)propyl methacrylate, 98%.

- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. [Link]

- Pil-Ali, A. (n.d.). Safe Operating Procedure (SOP) for 3-(Trimethoxysilyl) propyl methacrylate.

Sources

An In-Depth Technical Guide to Surface Modification Using 3-(Chlorodimethylsilyl)propyl Methacrylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-(chlorodimethylsilyl)propyl methacrylate, a versatile reagent for the covalent modification of surfaces. We will delve into the underlying chemical principles, provide detailed experimental protocols for various substrates, and discuss characterization techniques to validate successful surface functionalization.

Introduction: The Power of Bifunctional Surface Modification

In the realms of materials science, biotechnology, and drug delivery, the ability to precisely control the surface properties of materials is paramount. Surface modification can impart desired functionalities such as biocompatibility, hydrophilicity, or the ability to immobilize biomolecules. This compound is a bifunctional molecule uniquely suited for this purpose. Its dual reactivity, stemming from the chlorodimethylsilyl and methacrylate groups, allows for a two-stage functionalization process: initial covalent attachment to a substrate followed by subsequent polymerization to create a thin polymer film.

The chlorodimethylsilyl group readily reacts with hydroxyl (-OH) groups present on the surface of many materials, including glass, silica, and oxidized polymers, to form stable siloxane bonds (Si-O).[1] This initial step, known as silanization, effectively tethers the methacrylate functionality to the surface. The methacrylate group, a versatile monomer, can then participate in various polymerization reactions, such as free-radical polymerization or atom transfer radical polymerization (ATRP), to grow polymer chains directly from the surface.[2] This "grafting-from" approach allows for the creation of dense and uniform polymer brushes that can dramatically alter the surface properties of the underlying substrate.

The Chemistry of Surface Activation and Silanization

The success of surface modification with this compound hinges on the presence of reactive hydroxyl groups on the substrate. Many materials, such as glass and silica, naturally possess a high density of surface silanol (Si-OH) groups. However, for other materials like polymers, a surface activation step is often necessary to introduce these reactive sites.

Substrate Preparation and Activation

For Glass and Silica Surfaces:

A thorough cleaning procedure is crucial to remove organic contaminants and to ensure a high density of surface hydroxyl groups. A widely used and effective method is the use of a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). However, due to its hazardous nature, alternative methods like oxygen plasma treatment or acid/base washing are also commonly employed.[3][4]

For Poly(dimethylsiloxane) (PDMS) Surfaces:

PDMS is a popular material in microfluidics and biomedical devices. Its surface is predominantly composed of methyl groups and is therefore hydrophobic and lacks reactive hydroxyls. To render it suitable for silanization, the surface must be oxidized to generate silanol groups. This is typically achieved through exposure to oxygen plasma or a UV/ozone cleaner.[5]

The Silanization Reaction

The core of the surface modification process is the reaction between the chlorodimethylsilyl group of the reagent and the surface hydroxyl groups. This reaction proceeds via a nucleophilic substitution mechanism, where the oxygen of the hydroxyl group attacks the silicon atom, leading to the displacement of the chlorine atom and the formation of a stable covalent Si-O-substrate bond. The reaction also produces hydrochloric acid (HCl) as a byproduct.

Key Considerations for Silanization with this compound:

-

Anhydrous Conditions: Chlorosilanes are highly reactive towards water. Any moisture present in the solvent or on the substrate surface will lead to the hydrolysis of the chlorodimethylsilyl group, forming silanols that can self-condense in solution rather than reacting with the surface. Therefore, it is imperative to use anhydrous solvents (e.g., dry toluene or chloroform) and to thoroughly dry the substrates before the reaction.

-

Reaction Time and Temperature: The reaction is typically carried out at room temperature and proceeds to completion within a few hours. The optimal reaction time can vary depending on the substrate and the desired surface coverage.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of glass and PDMS substrates with this compound.

Protocol 1: Silanization of Glass Slides

-

Cleaning and Activation:

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the slides thoroughly with deionized water.

-

Dry the slides in an oven at 110°C for at least 1 hour.

-

Allow the slides to cool to room temperature in a desiccator.

-

-

Silanization:

-

In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the dry, activated glass slides in the silane solution for 2 hours at room temperature with gentle agitation.

-

Remove the slides from the silane solution and rinse them sequentially with anhydrous toluene, ethanol, and finally deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

Protocol 2: Silanization of PDMS

-

Cleaning and Activation:

-

Clean the PDMS substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

-

Dry the PDMS substrate with a stream of nitrogen.

-

Expose the PDMS surface to oxygen plasma (e.g., 50 W, 200 mTorr) for 1-2 minutes. The surface should become hydrophilic.

-

-

Silanization:

-

Immediately after plasma treatment, immerse the activated PDMS in a 2% (v/v) solution of this compound in anhydrous toluene for 1 hour at room temperature.

-

Rinse the PDMS substrate with anhydrous toluene, followed by ethanol and deionized water.

-

Dry the modified PDMS under a stream of nitrogen.

-

Subsequent Polymerization from the Modified Surface

Once the surface is functionalized with methacrylate groups, a wide variety of polymers can be "grafted from" the surface using various polymerization techniques. This allows for the creation of polymer brushes with controlled thickness and composition.

Protocol 3: Free-Radical Polymerization of Methyl Methacrylate

-

Prepare the Polymerization Solution:

-

In a reaction vessel, dissolve methyl methacrylate (MMA) monomer and a free-radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., toluene or dimethylformamide). A typical monomer-to-initiator molar ratio is 100:1.

-

De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Polymerization:

-

Immerse the methacrylate-functionalized substrate in the de-gassed polymerization solution.

-

Heat the reaction vessel to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and maintain for the desired polymerization time (typically several hours).

-

After polymerization, remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., acetone or toluene) to remove any non-grafted polymer.

-

Dry the polymer-grafted substrate under a stream of nitrogen.

-

Characterization of the Modified Surface

A suite of surface-sensitive analytical techniques can be employed to confirm the successful modification of the surface at each stage of the process.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides a measure of the surface hydrophobicity/hydrophilicity. A successful silanization of a hydrophilic surface like activated glass will result in an increase in the water contact angle. |

| X-ray Photoelectron Spectroscopy (XPS) | An elemental analysis technique that can confirm the presence of silicon and the elements from the methacrylate group on the surface. High-resolution scans of the C1s and Si2p regions can provide information about the chemical bonding states.[6][7][8][9] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface. It can be used to assess changes in surface roughness after silanization and to measure the thickness of the grafted polymer layer.[10][11][12][13][14] |

| Ellipsometry | A non-destructive optical technique that can be used to accurately measure the thickness of the silane and polymer layers. |

Mechanistic and Workflow Diagrams

To visually represent the processes described, the following diagrams are provided.

Caption: Experimental workflow for surface modification.

Caption: Silanization reaction mechanism.

Conclusion

This compound is a powerful and versatile tool for the surface modification of a wide range of materials. By understanding the underlying chemistry and following carefully controlled experimental procedures, researchers can precisely engineer surface properties to meet the demands of their specific applications. The ability to create robust, covalently attached polymer brushes opens up a vast design space for the development of advanced materials with tailored functionalities.

References

- Matyjaszewski Polymer Group, Carnegie Mellon University. Surfaces.

- Orgasynth. This compound.

- French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane)

- ResearchGate. Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES.

- ResearchGate. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane)

- AWS. Surface Functionalization of Silica by Si-H Activation of Hydrosilanes.

- ResearchGate. Schematic of silica surface functionalization by dichlorodimethylsilane.

- RSC Publishing. Surface-initiated ATRP of styrene from epoxy groups of graphene nanolayers: twofold polystyrene chains and various graft densities.

- TMI Characterization Laboratory. Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide.

- Matyjaszewski Polymer Group, Carnegie Mellon University. Styrene.

- PMC - NIH. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review.

- ResearchGate. What is the most effective cleaning/activation method of the glass slide for silanization.

- Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.

- ResearchGate. Water contact angle characterization of modified surfaces and...

- PubMed. A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging.

- ScienceDirect. Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane.

- ProgramMaster.org. Polymer Grafting on Metal Surfaces Using “Grafting from” Chemical Method.

- RSC Publishing. Surface-initiated ATRP of styrene from epoxy groups of graphene nanolayers: twofold polystyrene chains and various graft densities.

- ResearchGate. Effect of the glass surface modification on the strength of methacrylate monolith attachment.

- NIH. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth.

- PMC - NIH. Polymer Grafting and its chemical reactions.

- Penn State Materials Research Institute. Atomic Force Microscopy.

- PMC - PubMed Central. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces.

- ResearchGate. Grafting Polymers.

- PMC - NIH. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification.

- ResearchGate. Graft copolymer synthesis. Selected examples of the grafting...

- ResearchGate. Glass silanized surface protocol?

- NIH. XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source.

- PubMed. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification.

- ResearchGate. Glass slide functionalization by trimethoxysilanes set-up?

- ResearchGate. Grafting of 3-(trimethoxysilyl)propyl methacrylate onto polypropylene and use as a coupling agent in viscose fiber/polypropylene composites.

- CasaXPS. X-ray Photoelectron Spectroscopy of Polymers Explored using Poly Methyl Methacrylate.

- PubMed. Three-dimensional reconstruction of individual helical nano-filament structures from atomic force microscopy topographs.

- PMC - NIH. Atomic Force Microscopy on Biological Materials Related to Pathological Conditions.

- ResearchGate. 3D rep 3D and 2D atomic force microscopy (AFM) images of surface...

- Orgasynth. This compound.

- ResearchGate. Postpolymerization Modification of Poly(glycidyl methacrylate) Brushes: An XPS Depth-Profiling Study.

- ResearchGate. AFM images in dry conditions, (a) PP film, (b) PP-g-(EGDMA/GMA), (c)...

- ResearchGate. XPS analysis of C1s peak of PMMA polymer before and after plasma...

Sources

- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 2. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. casaxps.com [casaxps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Atomic Force Microscopy | Materials Research Institute [mri.psu.edu]

- 11. Three-dimensional reconstruction of individual helical nano-filament structures from atomic force microscopy topographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atomic Force Microscopy on Biological Materials Related to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Role of chlorosilane group in 3-(Chlorodimethylsilyl)propyl methacrylate

An In-Depth Technical Guide to 3-(Chlorodimethylsilyl)propyl Methacrylate: Harnessing the Power of the Chlorosilane Group for Advanced Material Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of this compound, with a specific focus on the pivotal role of its chlorosilane functional group. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental chemistry, reaction mechanisms, and practical applications of this versatile bifunctional molecule. We will explore its utility as a potent surface modifying agent and a valuable monomer in polymer synthesis, offering detailed experimental protocols and a comparative analysis with other silane coupling agents. The insights provided herein are grounded in established scientific principles and supported by authoritative references to empower researchers in leveraging the unique properties of this compound for the development of advanced materials.

Introduction: The Duality of this compound

This compound is a unique organosilane that possesses a dual-functionality, making it a valuable asset in materials science.[1] Its molecular structure incorporates a reactive chlorodimethylsilyl group at one end and a polymerizable methacrylate group at the other, linked by a propyl chain.[1] This bifunctionality allows it to act as a molecular bridge, covalently bonding inorganic substrates to organic polymer matrices.[1]

The chlorosilane group is the primary focus of this guide. Its high reactivity, particularly towards hydroxyl groups present on the surfaces of materials like glass, silica, and metal oxides, enables the formation of robust Si-O-substrate bonds.[1] This reaction facilitates the permanent modification of surfaces, imparting new functionalities.

Simultaneously, the methacrylate group can participate in various polymerization reactions, most notably free-radical polymerization. This allows for the incorporation of the silane into polymer chains, creating functionalized polymers or crosslinked networks.[1]

This guide will dissect the critical role of the chlorosilane group, providing a deep dive into its reactivity, reaction mechanisms, and practical applications.

The Chlorosilane Group: A Hub of Reactivity

The defining characteristic of the chlorosilane group is its susceptibility to nucleophilic attack, primarily by water (hydrolysis) and other hydroxyl-containing species. This reactivity is the cornerstone of its utility as a coupling agent and surface modifier.

Hydrolysis and Condensation: The Pathway to a Siloxane Network

The reaction of the chlorodimethylsilyl group with a hydroxylated surface, such as silica, is a two-step process:

-

Hydrolysis: The silicon-chlorine bond is highly labile and readily reacts with water, even trace amounts present on a surface or in the atmosphere. This hydrolysis reaction results in the formation of a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct.[2]

-

Condensation: The newly formed silanol groups are reactive and can condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si). Alternatively, they can condense with other silanol groups from adjacent molecules, leading to the formation of a crosslinked polysiloxane network on the surface.

This process transforms a surface, initially displaying hydroxyl groups, into one that is functionalized with methacrylate groups, ready for further chemical modification or polymerization.

Caption: Hydrolysis and condensation of the chlorodimethylsilyl group.

Comparison with Alkoxysilanes: A Matter of Reactivity and Byproducts

Chlorosilanes and alkoxysilanes (e.g., trimethoxysilanes or triethoxysilanes) are the two major classes of silane coupling agents. The choice between them often depends on the specific application requirements.[2]

| Feature | Chlorosilanes (e.g., -Si(CH₃)₂Cl) | Alkoxysilanes (e.g., -Si(OCH₃)₃) |

| Reactivity | Highly reactive, rapid reaction with moisture. | Less reactive, often requires a catalyst (acid or base) and/or heat.[2] |

| Byproducts | Corrosive hydrochloric acid (HCl).[2] | Alcohols (e.g., methanol, ethanol), which are less corrosive. |

| Reaction Control | More difficult to control, can lead to uncontrolled polymerization. | More controllable reaction kinetics.[2] |

| Handling | Requires stringent anhydrous conditions due to high moisture sensitivity. | Less sensitive to ambient moisture, easier to handle. |

| Monolayer Formation | Prone to forming dense monolayers quickly.[2] | Can form monolayers, but the process is slower. |

In applications where rapid surface modification is desired and the corrosive HCl byproduct can be managed, chlorosilanes are an excellent choice.[2] For systems sensitive to acid or where more controlled deposition is necessary, alkoxysilanes are often preferred.[2]

Applications in Surface Modification

The ability of the chlorosilane group to form strong, covalent bonds with hydroxylated surfaces makes this compound an exceptional surface modifying agent.[1]

Enhancing Adhesion and Interfacial Bonding

In composite materials, the interface between the inorganic filler (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix is often a point of failure. By treating the filler with this compound, a robust covalent bridge is formed. The chlorosilane end bonds to the filler, while the methacrylate end copolymerizes with the matrix resin, significantly improving the interfacial adhesion and, consequently, the mechanical properties of the composite.[1]

Functionalization of Surfaces for Biomedical and Microelectronic Applications

The methacrylate functionality introduced onto a surface can serve as an anchor for subsequent polymer grafting. This is particularly valuable in:

-

Biomedical Devices: Improving the biocompatibility of implants or creating surfaces that can be functionalized with biomolecules.[1]

-

Microelectronics: Forming insulating or conductive polymer layers on silicon wafers or other substrates.[1]

Role in Polymer Synthesis

Beyond surface modification, this compound is a valuable monomer in its own right.

Synthesis of Functional Polymers

Incorporating this monomer into a polymer backbone via copolymerization introduces reactive chlorosilyl groups along the polymer chain. These pendant groups can then be used for crosslinking or for grafting the polymer onto a surface.[1]

Caption: Polymerization of this compound.

Crosslinking Agent

The chlorosilyl groups can react with moisture to form silanol groups, which can then condense to form siloxane crosslinks between polymer chains. This is a form of moisture-curing that can be used to create durable polymer networks.[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific substrates and applications.

Protocol for Surface Modification of Glass or Silica Substrates

This protocol describes the formation of a methacrylate-functionalized self-assembled monolayer (SAM).

Materials:

-

Glass or silicon wafers with a native oxide layer

-

This compound

-

Anhydrous toluene

-

Acetone

-

Isopropanol

-

Nitrogen gas stream

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

Procedure:

-

Substrate Cleaning:

-

Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrates under a stream of nitrogen.

-

For a highly hydroxylated surface, immerse the substrates in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and dry with nitrogen.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere.

-

Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.

-

Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove any physisorbed silane.

-

-

Curing:

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

-

After curing, sonicate the substrates in toluene to remove any remaining unbound silane.

-